![molecular formula C10H10O2 B580286 2-[3-(Oxiran-2-yl)phenyl]oxirane CAS No. 16832-59-0](/img/structure/B580286.png)
2-[3-(Oxiran-2-yl)phenyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-[3-(Oxiran-2-yl)phenyl]oxirane can be synthesized through the reaction of m-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the epoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[3-(Oxiran-2-yl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-[3-(Oxiran-2-yl)phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-[3-(Oxiran-2-yl)phenyl]oxirane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
p-Bis(epoxyethyl)benzene: Similar structure but with epoxy groups in the para position.
o-Bis(epoxyethyl)benzene: Epoxy groups in the ortho position.
Epoxyethylbenzene: Contains only one epoxyethyl group.
Uniqueness
2-[3-(Oxiran-2-yl)phenyl]oxirane is unique due to the positioning of its epoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where the orientation of functional groups is crucial.
特性
CAS番号 |
16832-59-0 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.188 |
IUPAC名 |
2-[3-(oxiran-2-yl)phenyl]oxirane |
InChI |
InChI=1S/C10H10O2/c1-2-7(9-5-11-9)4-8(3-1)10-6-12-10/h1-4,9-10H,5-6H2 |
InChIキー |
MNJXNYZBVQJILF-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC(=CC=C2)C3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



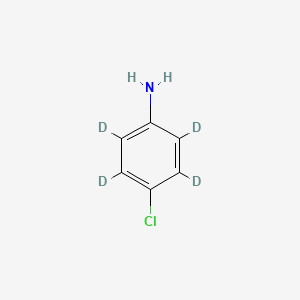
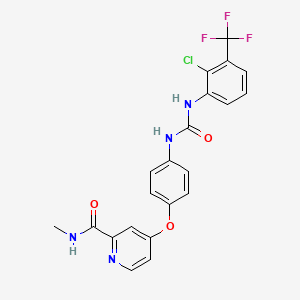
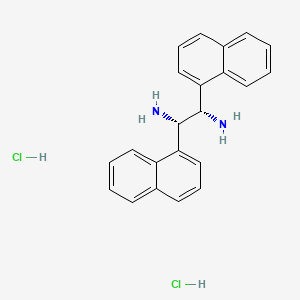
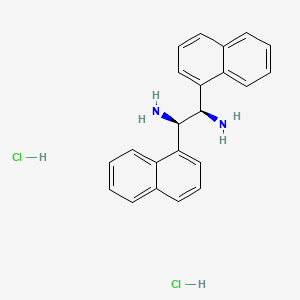
![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)
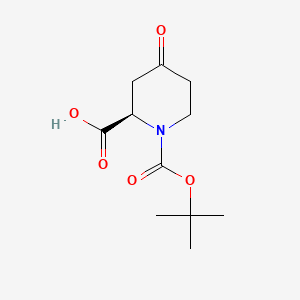
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

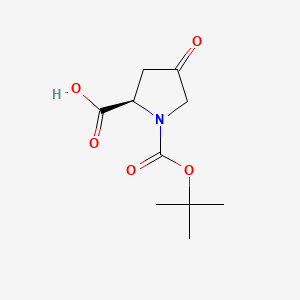
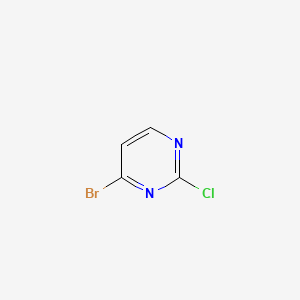
![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
